molecular formula C21H16F2N2O3S2 B2597327 (3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894682-37-2

(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2597327
CAS RN: 894682-37-2
M. Wt: 446.49
InChI Key: PJHFXZMBHDYXFS-UNOMPAQXSA-N
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Description

(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H16F2N2O3S2 and its molecular weight is 446.49. The purity is usually 95%.
BenchChem offers high-quality (3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : Research has shown the synthesis of 1,2,4-triazole derivatives and their characterization through single crystal and powder X-ray diffraction. These compounds demonstrate various intermolecular interactions, including C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions, which are significant for understanding the molecular architecture and potential reactivity of such compounds (Shukla et al., 2014).

  • Novel Synthetic Routes : Researchers have reported efficient methods for the synthesis of nitrogen- and sulfur-containing heterocycles, annulated in the benzothiophene structure. These methods provide a foundation for developing novel compounds with potential applications in various fields, including pharmaceuticals (Van Snick et al., 2013).

Biological Activity

  • Antiviral, Antitubercular, and Anticancer Activities : Some studies have synthesized thiourea derivatives and evaluated their biological activities, including antiviral, antitubercular, and anticancer properties. These investigations highlight the potential of such compounds in therapeutic applications (Çıkla, 2010).

  • Inhibition of Cholesterol Esterase and Acetylcholinesterase : Thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones have been synthesized and investigated as inhibitors for enzymes like cholesterol esterase and acetylcholinesterase. These studies contribute to the development of new therapeutic agents for diseases related to these enzymes (Pietsch & Gütschow, 2005).

  • Photodynamic Therapy : The synthesis and characterization of zinc phthalocyanines substituted with novel benzenesulfonamide derivative groups containing Schiff base have been reported. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

Molecular and Electronic Analysis

  • Theoretical Properties : Studies have also focused on the theoretical analysis of molecular and electronic properties of related compounds. These analyses include optimization using DFT methods, calculation of IR, NMR data, and investigation of nonlinear optical properties and spectroscopic analysis. Such theoretical studies provide insights into the molecular design for multidimensional nanoarchitectures and their potential applications (Kotan et al., 2019; Beytur & Avinca, 2021).

properties

IUPAC Name

(3Z)-1-[(4-fluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3S2/c22-16-5-1-14(2-6-16)11-24-12-19-20(26)21-18(9-10-29-21)25(30(19,27)28)13-15-3-7-17(23)8-4-15/h1-10,12,24H,11,13H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHFXZMBHDYXFS-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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